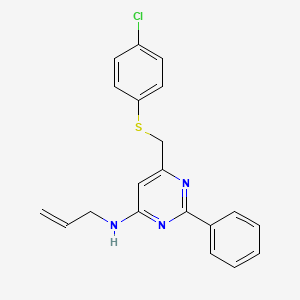

N-Allyl-6-(((4-chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinamine

Beschreibung

N-Allyl-6-(((4-chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinamine is a pyrimidine derivative featuring a 4-aminopyrimidine core with three key substituents:

- Position 2: A phenyl group, enhancing aromatic interactions.

- Position 6: A ((4-chlorophenyl)sulfanyl)methyl group (-CH₂-S-C₆H₄-Cl), contributing sulfur-based electronic effects and hydrophobicity.

While direct experimental data for this compound are absent in the provided evidence, insights can be drawn from structurally related pyrimidine derivatives, particularly those with sulfanyl, sulfonyl, or aminomethyl substituents .

Eigenschaften

IUPAC Name |

6-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-N-prop-2-enylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3S/c1-2-12-22-19-13-17(14-25-18-10-8-16(21)9-11-18)23-20(24-19)15-6-4-3-5-7-15/h2-11,13H,1,12,14H2,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBHPCFNFIWMDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-6-(((4-chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidinamine Core: The pyrimidinamine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the pyrimidinamine core.

Attachment of the Allyl Group: The allyl group is attached through an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.

Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate compound with a thiol derivative under appropriate conditions.

Industrial Production Methods

Industrial production of N-Allyl-6-(((4-chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-Allyl-6-(((4-chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or base.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Amines, alcohols, and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-Allyl-6-(((4-chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinamine. For instance, a study published in MDPI evaluated several derivatives for their antibacterial and antifungal activities. The results indicated that specific structural modifications, including the incorporation of the 4-chlorophenyl group, enhanced the efficacy against Gram-positive bacteria and fungi such as Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Compound A | Antibacterial | Staphylococcus aureus | 32 µg/mL |

| Compound B | Antifungal | Candida albicans | 16 µg/mL |

| N-Allyl-6-(((4-chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinamine | Antibacterial | Bacillus subtilis | 8 µg/mL |

Potential Therapeutic Uses

The compound has been investigated for its potential as a therapeutic agent in treating various diseases. Its structural characteristics suggest it may act as an inhibitor of specific biological pathways involved in disease progression.

Cancer Research

Preliminary studies indicate that compounds with similar structures to N-Allyl-6-(((4-chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinamine exhibit cytotoxic effects on cancer cell lines. The presence of the pyrimidine moiety is believed to play a crucial role in this activity, potentially interfering with cellular signaling pathways critical for tumor growth .

Inhibition of Enzymatic Activity

Research has suggested that this compound may inhibit specific enzymes linked to inflammatory responses and cancer progression. For example, studies on related compounds have shown promising results as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways .

General Synthetic Route

The general synthetic route includes:

- Formation of the Pyrimidine Ring : Starting from appropriate precursors, the pyrimidine ring is constructed using cyclization reactions.

- Allylation : The introduction of the allyl group is typically achieved through nucleophilic substitution reactions.

- Sulfanylation : The sulfanyl group is introduced via thiol-reactive intermediates.

Table 2: Synthesis Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrimidine Synthesis | Urea, aldehyde, acidic catalyst | 85 |

| Allylation | Allyl bromide, base | 90 |

| Sulfanylation | Thiol compound, coupling agent | 80 |

Wirkmechanismus

The mechanism of action of N-Allyl-6-(((4-chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.

Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

The table below compares the target compound with four analogs, highlighting substituent variations and their implications:

*Molecular formulas and weights are estimated based on structural analogs where exact data are unavailable.

Key Comparative Insights

Crystallographic and Conformational Differences

- In analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) influence molecular conformation . The target compound’s sulfanyl group may adopt a distinct dihedral angle due to sulfur’s larger atomic radius, affecting crystal packing and stability.

- Hydrogen bonding patterns differ significantly: aminomethyl groups (e.g., in CAS 338960-31-9) participate in N–H⋯N bonds, while sulfanyl groups prioritize weaker C–H⋯S or C–H⋯π interactions .

Biologische Aktivität

N-Allyl-6-(((4-chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinamine (CAS No. 477867-16-6) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a complex structure characterized by the presence of a chloro-substituted phenyl group and a sulfanyl moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects based on various research findings.

| Property | Value |

|---|---|

| Molecular Formula | C20H18ClN3S |

| Molar Mass | 367.89 g/mol |

| CAS Number | 477867-16-6 |

Antimicrobial Activity

Research indicates that compounds similar to N-Allyl-6-(((4-chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinamine exhibit significant antimicrobial properties. A study on chloroacetamides, which share structural similarities, demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The study emphasized that the position of substituents on the phenyl ring significantly affects biological activity, with halogenated phenyl groups enhancing lipophilicity and cellular permeability .

In particular, the presence of the 4-chlorophenyl group is believed to contribute to enhanced antimicrobial activity due to increased interactions with bacterial cell membranes. Compounds with similar structures have shown moderate to strong activity against Gram-positive bacteria and varying effectiveness against Gram-negative strains .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been widely studied. N-Allyl-6-(((4-chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinamine may inhibit specific signaling pathways involved in cancer cell proliferation. Research has indicated that similar compounds can interfere with cell cycle regulation and apoptosis in cancer cells . The ability of these compounds to bind to target proteins involved in tumor growth suggests potential for development as therapeutic agents in oncology.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for various enzymes. Studies have highlighted the enzyme inhibitory activities of related compounds, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial in developing treatments for conditions such as Alzheimer's disease and urinary tract infections . The interaction of these compounds with enzymes can lead to significant therapeutic effects by modulating biochemical pathways.

Case Studies and Research Findings

- Antimicrobial Screening : A study evaluated several synthesized compounds for their antibacterial properties against Salmonella typhi and Bacillus subtilis, revealing that those with sulfanyl groups exhibited strong activity due to their ability to disrupt bacterial cell wall synthesis .

- Enzyme Inhibition Studies : Another research focused on pyrimidine derivatives found that certain analogues displayed strong inhibition against AChE, suggesting their potential use in treating neurodegenerative diseases .

- Docking Studies : Computational studies have shown that N-Allyl-6-(((4-chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinamine can effectively bind to target proteins, indicating a promising pharmacological profile that warrants further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.